8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach is to use a spirocyclization reaction, where a linear precursor undergoes cyclization to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different ketones or alcohols, while substitution reactions could introduce new functional groups into the spirocyclic structure .
Scientific Research Applications
8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 8-oxa-2-azaspiro[4.5]decane
- 8-azaspiro[4.5]decane-7,9-dione
- 8-(4-bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane .
Uniqueness
What sets 8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione apart from these similar compounds is its specific functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c22-16-5-3-15(4-6-16)18(27)25-11-9-21(10-12-25)19(28)26(20(29)24-21)13-14-1-7-17(23)8-2-14/h1-8H,9-13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPBNLXYROTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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